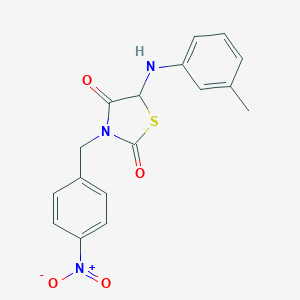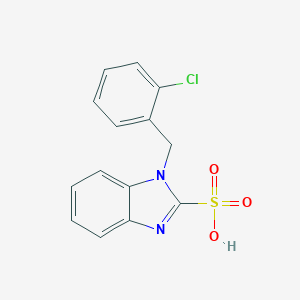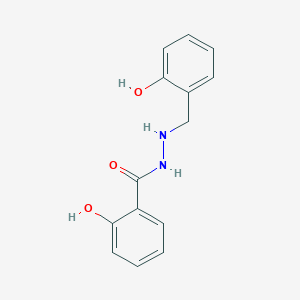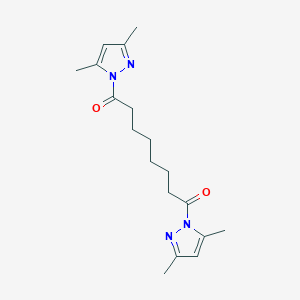![molecular formula C15H12ClNO2S B352997 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one CAS No. 852698-34-1](/img/structure/B352997.png)
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one, also known as CBE, is a synthetic compound that has been extensively studied for its potential use in scientific research. CBE is a benzothiazolone derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 2-aminobenzenethiol to form the target compound.
Starting Materials
4-chlorophenol, 1 equivalent, solid,
ethylene oxide, 1.2 equivalents, gas,
2-aminobenzenethiol, 1 equivalent, solid,
sodium hydroxide, catalytic, solid,
water, solvent, liquid,
Reaction
4-chlorophenol is reacted with ethylene oxide in the presence of a catalytic amount of sodium hydroxide to form 2-(4-chlorophenoxy)ethanol., 4-chlorophenol, 1 equivalent, ethylene oxide, 1.2 equivalents, sodium hydroxide, catalytic, water, solvent, heating and stirring, high.
2-(4-chlorophenoxy)ethanol is reacted with 2-aminobenzenethiol in the presence of a base to form 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one., 2-(4-chlorophenoxy)ethanol, 1 equivalent, 2-aminobenzenethiol, 1 equivalent, base (e.g. sodium hydroxide), stoichiometric, water, solvent, heating and stirring, high.
作用机制
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's mechanism of action involves the inhibition of PTPs, which leads to the activation of downstream signaling pathways. This activation has been found to have a variety of effects on cellular processes, including the regulation of cell growth, differentiation, and apoptosis.
生化和生理效应
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one has been found to exhibit a range of biochemical and physiological effects, including the regulation of glucose metabolism and the inhibition of tumor cell growth. In addition, 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one has been found to have anti-inflammatory properties, making it a promising candidate for the treatment of autoimmune disorders.
实验室实验的优点和局限性
One of the major advantages of using 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one in scientific research is its high purity, which allows for accurate and reproducible results. However, 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's mechanism of action is still not fully understood, and further research is needed to fully elucidate its effects on cellular processes.
未来方向
There are a number of promising future directions for research on 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one, including the identification of new PTP targets and the development of more selective inhibitors. In addition, 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's potential use in the treatment of autoimmune disorders and cancer warrants further investigation, and its effects on glucose metabolism may have implications for the treatment of diabetes. Overall, 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's unique properties make it a promising candidate for a variety of scientific research applications.
科学研究应用
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one has been extensively studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the study of 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's mechanism of action, which has been found to involve the inhibition of protein tyrosine phosphatases (PTPs). PTPs play a key role in regulating cellular signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders.
属性
IUPAC Name |
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c16-11-5-7-12(8-6-11)19-10-9-17-13-3-1-2-4-14(13)20-15(17)18/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMFPRJMEPDPPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B352914.png)

![Methyl 3-({5-[(4-chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352921.png)
![Methyl 3-({5-[(4-bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352923.png)

![Methyl 3-({5-[(4-ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352925.png)
![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B352931.png)
![{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352937.png)

![3-methoxy-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B352943.png)
![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)

![3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B352951.png)
![3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352954.png)